Cu(ii)-Mediated keto C(sp3)–H bond α-acyloxylation of N,N-dialkylamides with aromatic carboxylic acids†

Organic & Biomolecular Chemistry Pub Date: 2017-07-11 DOI: 10.1039/C7OB01190C

Abstract

The selective oxidative coupling of aromatic carboxylic acids with the C(sp3)–H bond adjacent to the keto group of alkylamides has been developed by employing a low cost copper source. This provides an efficient approach for synthesis of O-benzoylglycolamides. The protocol displayed good functional group tolerance. A broad range of benzoic acids directly coupled with alkylamides to afford a variety of O-benzoylglycolamides in moderate to good yields. In addition, a reasonable radical mechanism was proposed based on EPR experiments.

Graphical abstract: Cu(ii)-Mediated keto C(sp3)–H bond α-acyloxylation of N,N-dialkylamides with aromatic carboxylic acids
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